2-(benzylthio)-N-(4-chlorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
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Description
2-(benzylthio)-N-(4-chlorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C27H25ClN4OS and its molecular weight is 489.03. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
Compounds within the spirothiazolidinone class have demonstrated promising antiviral activities. A study by Apaydın et al. (2020) highlighted the synthesis and evaluation of spirothiazolidinone derivatives for their antiviral efficacy. Specifically, derivatives such as N-(8-Ethyl-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-4-methylbenzamide exhibited strong activity against influenza A/H3N2 virus. Furthermore, certain derivatives inhibited the human coronavirus 229E, showcasing the versatility of spirothiazolidinone scaffolds in developing new antiviral molecules (Apaydın et al., 2020).
Anticonvulsant Properties
The impact of aromatic substitution on the anticonvulsant activity of new N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4,5]decane-1,3-dione derivatives has been investigated. This research found that except for specific derivatives, all compounds displayed anticonvulsant activity, highlighting the potential of azaspirodecanes in designing new anticonvulsant drugs (Obniska et al., 2006).
Opioid Receptor Modulation
Research on triazaspirodecanones, such as the discovery of high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor, underscores the potential of these compounds in the development of opioid receptor modulators. These findings are significant for advancing our understanding of opioid receptor mechanisms and for the development of novel therapeutic agents (Röver et al., 2000).
Antimicrobial Activities
The synthesis and evaluation of antimicrobial activities of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones by Patel and Shaikh (2011) highlight the antimicrobial potential of compounds with a similar structural backbone. This research indicates the effectiveness of these compounds against a range of microbial pathogens, demonstrating the broader applicability of such chemical structures in antimicrobial drug development (Patel & Shaikh, 2011).
properties
IUPAC Name |
3-benzylsulfanyl-N-(4-chlorophenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4OS/c28-22-11-13-23(14-12-22)29-26(33)32-17-15-27(16-18-32)30-24(21-9-5-2-6-10-21)25(31-27)34-19-20-7-3-1-4-8-20/h1-14H,15-19H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWFDMQLEOCGRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N=C(C(=N2)SCC3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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